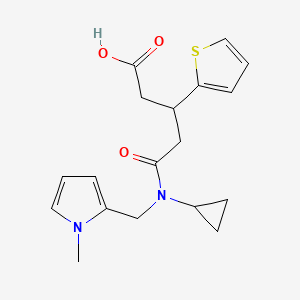
5-(cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(Cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid, identified by its CAS number 1448078-25-8, is a compound with a unique molecular structure that has garnered interest for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
The molecular formula of the compound is C18H22N2O3S with a molecular weight of 346.4 g/mol. The structure includes a cyclopropyl group, a pyrrole moiety, and a thiophene ring, which are significant for its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1448078-25-8 |
| Molecular Formula | C₁₈H₂₂N₂O₃S |
| Molecular Weight | 346.4 g/mol |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects, particularly in the fields of oncology and neuropharmacology.
Anticancer Activity
Research indicates that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with structural analogs have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The specific anticancer mechanisms include:
- Inhibition of Cell Proliferation : Studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis.
- Targeting Specific Pathways : Some compounds have been shown to inhibit pathways involving VEGFR-2, which is critical in tumor angiogenesis.
Case Study:
A study on similar compounds reported an IC50 value of 3.0 μM for a carboxamide derivative against A549 cell lines, suggesting that the compound under discussion may exhibit comparable or enhanced activity due to its unique structural features .
Neuropharmacological Effects
The presence of the pyrrole and cyclopropyl groups suggests potential interactions with neurotransmitter systems. Preliminary studies indicate:
- GABAergic Activity : Compounds with similar structures have been noted for their ability to modulate GABA receptors, which could lead to anxiolytic effects.
Research Findings:
In vitro assays showed that related compounds could significantly enhance GABA receptor activity, indicating potential use in treating anxiety disorders.
The mechanisms through which this compound exerts its biological effects are under investigation. Key areas include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound may interact with various receptors, including those involved in neurotransmission and cell signaling pathways.
属性
IUPAC Name |
5-[cyclopropyl-[(1-methylpyrrol-2-yl)methyl]amino]-5-oxo-3-thiophen-2-ylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-19-8-2-4-15(19)12-20(14-6-7-14)17(21)10-13(11-18(22)23)16-5-3-9-24-16/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBGXEVQAFHJHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)CC(CC(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














